6-溴喹啉-2-甲醛

描述

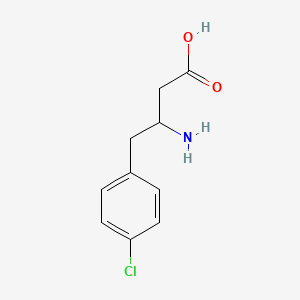

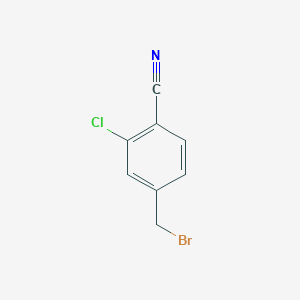

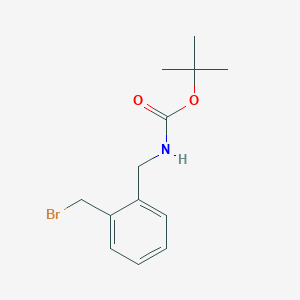

6-Bromoquinoline-2-carbaldehyde is a chemical compound that serves as an important intermediate in the synthesis of various biologically active compounds. The presence of the bromine atom on the quinoline ring makes it a versatile starting material for further chemical transformations, including cross-coupling reactions and cyclization processes to create complex heterocyclic structures.

Synthesis Analysis

The synthesis of 6-bromoquinoline derivatives has been explored through various methods. One approach involves the cross-coupling reaction of substituted 7-bromoquinolines with (2-aminophenyl)boric acids to afford substituted 7-(2-aminophenyl)quinolines, which can then undergo cyclization to form pyrido[2,3-a]carbazoles or pyrido[3,2-b]carbazoles . Another method includes the Friedländer condensation of 5-bromo-2-aminobenzaldehyde with ketones to yield bidentate and tridentate 6-bromoquinoline derivatives . Additionally, the Knorr synthesis has been employed to prepare 6-bromo-4-methylquinolin-2(1H)-one, illustrating the versatility of 6-bromoquinoline as a precursor for various quinoline derivatives .

Molecular Structure Analysis

The molecular structure of 6-bromoquinoline derivatives has been characterized using various analytical techniques. For instance, the crystal structures of cyclopalladated 6-bromo-2-ferrocenylquinoline complexes were determined by single-crystal X-ray diffraction . NMR spectroscopy has been used to confirm the structures of 6-bromoquinolin-4-ol and 6-bromo-4-iodoquinoline , as well as to monitor the synthesis of 6-bromo-2-chloro-4-methylquinoline .

Chemical Reactions Analysis

6-Bromoquinoline-2-carbaldehyde and its derivatives participate in a range of chemical reactions. These include the formation of cyclopalladated complexes with N-heterocyclic carbenes and triphenylphosphine, which show catalytic activity in Suzuki coupling reactions . The compound also undergoes dimerization and can be modified under Sonogashira conditions to afford alkynyl derivatives . Furthermore, the bromine substituent on the quinoline ring can act as a reactive site for various substitution reactions, as demonstrated in the synthesis of 6-bromo-4-iodoquinoline .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromoquinoline derivatives are influenced by the substituents on the quinoline ring. For example, the optical properties of 6,6'-biquinolines indicate an unusually high emission quantum yield, which could be of interest for applications in materials science . The reactivity of these compounds in various chemical reactions, such as the Skraup synthesis and bromination reactions, has been studied to optimize yields and reaction conditions .

科学研究应用

超分子化学中的结构单元

6-溴喹啉-2-甲醛被用作超分子化学中的结构单元 . 超分子化学是化学的一个分支,它关注由离散数量的组装分子亚基或组分组成的化学体系。该化合物的独特结构使其成为创建复杂结构的理想候选者。

过渡金属催化剂的配体

该化合物还用作过渡金属催化剂的配体 . 配体是与中心金属原子结合形成配位配合物的离子或分子。配体可以辅助反应过程,提高反应速率或帮助稳定金属催化剂。

发光配合物

6-溴喹啉-2-甲醛用于创建发光配合物 . 这些是激发后发光的化合物。发光配合物具有广泛的应用,包括照明、显示、传感器和生物成像。

医药中间体

该化合物用作医药中间体 . 医药中间体是生产活性药物成分的关键成分。它们在各种药物的合成中起着至关重要的作用。

精细化学品

6-溴喹啉-2-甲醛被归类为精细化学品 . 精细化学品是复杂的、单一的、纯净的化学物质,在多用途工厂中通过多步分批化学或生物技术工艺以有限数量生产。

振动光谱研究

6-溴喹啉-2-甲醛的结构和振动光谱在室温纯净晶体相和在低温Ar、Kr和Xe基质中分离的化合物中进行了研究 . 这种研究有助于理解该化合物的分子结构和相互作用。

安全和危害

属性

IUPAC Name |

6-bromoquinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOCWJMSBFLQKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C=O)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593213 | |

| Record name | 6-Bromoquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98948-91-5 | |

| Record name | 6-Bromoquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1289293.png)